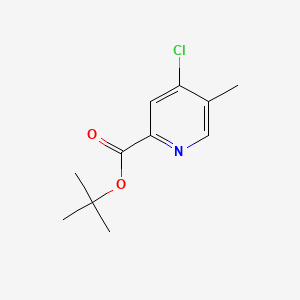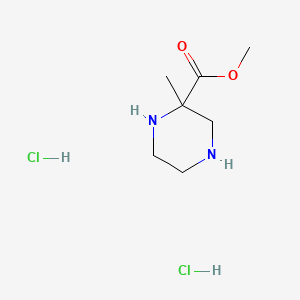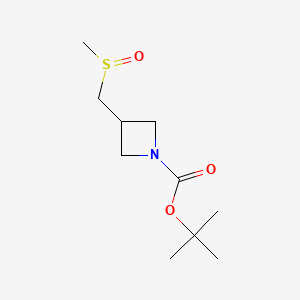
Potassium (E)-(3,5-difluorostyryl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is a chemical compound known for its unique structure and properties. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide typically involves the reaction of 3,5-difluorophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroboranes.
Reduction: It can be reduced to form boronic acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include various substituted phenyl compounds, boronic acids, and difluoroboranes .
Scientific Research Applications
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The compound interacts with metal catalysts, such as palladium, to form intermediate complexes that facilitate the formation of carbon-carbon bonds. This process is crucial for the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3,5-difluorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specialized synthetic applications .
Properties
Molecular Formula |
C8H5BF5K |
|---|---|
Molecular Weight |
246.03 g/mol |
IUPAC Name |
potassium;[(E)-2-(3,5-difluorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BF5.K/c10-7-3-6(4-8(11)5-7)1-2-9(12,13)14;/h1-5H;/q-1;+1/b2-1+; |
InChI Key |
QYPPCQLAPANFNB-TYYBGVCCSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)

![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)


![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)




